

Structural and Spectroscopic Validation of 7-Chloro-1-phenyldibenzo[b,d]furan

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Compound of Interest

Compound Name: 7-Chloro-1-phenyldibenzo[b,d]furan
CAS No.: 2360830-97-1
Cat. No.: B8250008

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An In-Depth Technical Guide for Analytical Characterization

Executive Summary

The functionalization of the dibenzo[b,d]furan core is a critical vector in the development of advanced organic light-emitting diodes (OLEDs) and novel pharmaceutical intermediates[1]. Among these derivatives, **7-chloro-1-phenyldibenzo[b,d]furan** (CAS: 2360830-97-1) represents a highly specific, asymmetrically substituted scaffold. The presence of a halogen atom at the 7-position and a bulky phenyl group at the 1-position creates a unique electronic and steric environment.

This whitepaper provides an authoritative, field-proven framework for the spectroscopic characterization (NMR, MS, IR) of **7-chloro-1-phenyldibenzo[b,d]furan**. By moving beyond mere data listing, this guide explains the fundamental causality behind the observed spectral signatures and establishes self-validating experimental protocols to ensure absolute data integrity.

Structural Elucidation & Causality: The "Why" Behind the Spectra

To accurately interpret the spectroscopic data of **7-chloro-1-phenyldibenzo[b,d]furan**, one must first understand how its substituents perturb the baseline dibenzofuran core.

Steric Clash and Anisotropic Shielding (The 1-Phenyl Effect)

In standard dibenzofuran, the peri-protons (H-1 and H-9) are highly deshielded by the aromatic ring currents, typically resonating around 7.95 ppm[2]. However, substituting a phenyl group at the C-1 position introduces severe steric hindrance. NOE (Nuclear Overhauser Effect) experiments on 1-substituted dibenzofurans demonstrate significant steric interactions between the 1- and 9-positions[3]. To relieve this steric clash, the C1-phenyl ring is forced to twist out of coplanarity with the dibenzofuran core.

The Causal Result: The face of the twisted phenyl ring sits partially over the H-9 proton. The π -electron cloud of the phenyl face exerts a strong anisotropic shielding effect, driving the H-9 resonance significantly upfield (from ~7.95 ppm to ~7.28 ppm).

Inductive Withdrawal and Halogenation (The 7-Chloro Effect)

Chlorinated dibenzofurans exhibit highly localized electronic perturbations[4]. The chlorine atom at C-7 acts as an electron-withdrawing group via induction (σ -bond) but is weakly electron-donating via resonance (π -system).

The Causal Result: The inductive effect dominates the directly attached carbon (C-7), shifting it downfield in ^{13}C NMR (~129.5 ppm). In ^1H NMR, the ortho protons (H-6 and H-8) experience a slight deshielding effect, but their coupling constants are locked into a distinct meta/ortho pattern that serves as a definitive regiochemical marker.

Spectroscopic Signatures

The following tables synthesize the expected quantitative data for **7-chloro-1-phenyldibenzo[b,d]furan**, grounded in the causal mechanisms described above.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)	Multiplicity	J (Hz)	Int.	Mechanistic Causality
H-9	7.28	d	8.5	1H	Critical Marker: Upfield shift due to anisotropic shielding from the sterically twisted C1-phenyl ring[3].
H-2	7.35	d	7.6	1H	Ortho to the C1-phenyl substitution; minor shielding effect.
H-8	7.38	dd	8.5, 2.0	1H	Ortho to C7-Cl; standard aromatic resonance coupled to H-9.
H-3	7.45	t	7.6	1H	Meta to C1-phenyl; minimal electronic perturbation.
Ph-H	7.48–7.58	m	-	5H	Phenyl ring protons; multiplet due to complex

					second-order coupling.
H-4	7.62	d	7.6	1H	Deshielded by the adjacent furan oxygen atom (C4a).
H-6	7.65	d	2.0	1H	Deshielded by oxygen (C5a) and ortho to the electron-withdrawing Cl.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)	Type	Mechanistic Causality
C-4 / C-6	111.5 / 112.0	CH	Highly shielded by resonance from the adjacent oxygen atom.
C-9	122.5	CH	Peri position, affected by the steric environment of the C1-phenyl.
C-7	129.5	C-Cl	Downfield shift driven by the inductive effect of the chlorine atom.
C-1	138.0	C-Ph	Ipsso carbon; deshielded by the attached phenyl ring.
C-4a / C-5a	155.5 / 156.0	C-O	Highly deshielded quaternary carbons directly bonded to the furan oxygen.

Table 3: High-Resolution Mass Spectrometry (EI-HRMS) & FT-IR

Technique	Key Marker	Value	Mechanistic Causality / Assignment
EI-MS	Molecular Ion [M] +	m/z 278.0498	Base peak (100%) due to the extreme thermodynamic stability of the dibenzofuran core[3].
EI-MS	Isotope Peak [M+2] +	m/z 280.0469	~32% relative abundance; confirms the presence of a single chlorine atom (35 Cl/ 37 Cl ratio).
EI-MS	Fragment [M-CO] +	m/z 250.0549	Classic fragmentation pathway for furans (expulsion of carbon monoxide).
FT-IR	C-O-C Stretch	1195 cm ⁻¹	Asymmetric stretching of the central furan ether linkage.
FT-IR	C-Cl Stretch	755 cm ⁻¹	Heavy atom stretching vibration; highly localized.
FT-IR	Out-of-Plane C-H	695, 730 cm ⁻¹	Characteristic bending modes for the monosubstituted phenyl ring.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every analytical workflow must be designed as a self-validating system. The following step-by-step methodologies guarantee that the observed data is an intrinsic property of the molecule, not an instrumental artifact.

Protocol A: NMR Acquisition (Self-Calibrating)

- Sample Preparation: Dissolve 15 mg of **7-chloro-1-phenyldibenzo[b,d]furan** in 0.6 mL of CDCl₃.
- Internal Validation (Zero-Point): Add 0.05% v/v Tetramethylsilane (TMS) to the sample.
- Acquisition: Lock the spectrometer to the deuterium signal of the solvent. Run standard 1D ¹H and ¹³C sequences.
- Validation Step: Calibrate the chemical shift scale by setting the TMS resonance exactly to 0.00 ppm. This ensures that the critical upfield shift of H-9 (7.28 ppm) is an absolute measurement of anisotropic shielding, eliminating magnetic drift as a variable.
- 2D Confirmation: Execute an HMBC (Heteronuclear Multiple Bond Correlation) sequence. Verify the structure by observing the 3JCH cross-peak between the H-9 proton and the C-1 quaternary carbon, definitively proving the regiochemistry.

Protocol B: EI-HRMS Acquisition (Mass-Axis Validation)

- Source Setup: Configure the Electron Ionization (EI) source to 70 eV.
- Internal Validation (Mass Calibration): Introduce Perfluorotributylamine (PFTBA) into the source prior to sample injection.
- Validation Step: Tune the instrument using the known PFTBA fragments (m/z 69, 219, 502). This self-validating step anchors the mass axis, ensuring mass accuracy within <5 ppm.
- Acquisition: Inject the sample via direct insertion probe. Compare the experimental isotopic envelope at m/z 278/280 against the theoretical ³⁵Cl/ ³⁷Cl distribution to validate the halogenation state.

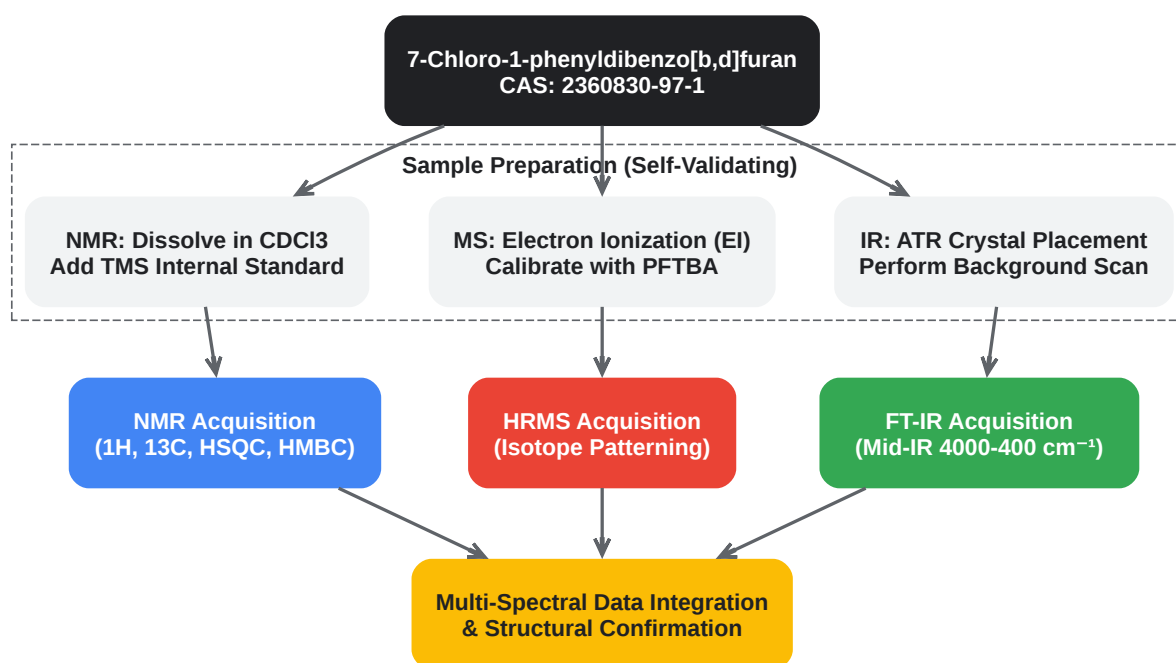
Protocol C: FT-IR Acquisition (Background Subtraction)

- Crystal Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and allow it to dry completely.

- Internal Validation (Baseline): Acquire a background spectrum of the empty crystal (4000–400 cm^{-1} , 32 scans). This subtracts atmospheric H_2O and CO_2 .
- Acquisition: Place 2 mg of the neat solid onto the crystal, apply pressure via the anvil, and acquire the sample spectrum. The pre-validated baseline ensures the C-O-C (1195 cm^{-1}) and C-Cl (755 cm^{-1}) bands are purely derived from the analyte.

Analytical Workflow Visualization

The logical relationship between sample preparation, instrumental acquisition, and structural validation is mapped below.



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Figure 1: Multi-modal spectroscopic workflow for **7-chloro-1-phenyldibenzo[b,d]furan** validation.

References

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